(Z)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile
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Overview
Description
(Z)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile is a synthetic organic compound characterized by the presence of a thiazole ring, a methoxyphenyl group, and a tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Acrylonitrile Moiety: The acrylonitrile group can be formed through a Knoevenagel condensation reaction between an aldehyde and malononitrile in the presence of a base.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the acrylonitrile moiety, converting it to an amine or aldehyde.
Substitution: The thiazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions typically require a strong acid catalyst, such as sulfuric acid or aluminum chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines or aldehydes.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound has shown potential as a pharmacophore for the development of new drugs. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and dyes. Its chemical stability and reactivity make it suitable for incorporation into materials with specific properties.
Mechanism of Action
The mechanism of action of (Z)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile involves its interaction with molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(p-tolyl)acrylonitrile: Similar structure but with a para-tolyl group instead of a meta-tolyl group.
(Z)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile: Similar structure but with an ortho-tolyl group instead of a meta-tolyl group.
(Z)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(phenyl)acrylonitrile: Similar structure but with a phenyl group instead of a tolyl group.
Uniqueness
The uniqueness of (Z)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the methoxy group and the thiazole ring also contributes to its distinct chemical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS/c1-14-4-3-5-15(10-14)11-17(12-21)20-22-19(13-24-20)16-6-8-18(23-2)9-7-16/h3-11,13H,1-2H3/b17-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHAIOYWYBISPJC-BOPFTXTBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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